molecular formula C12H13NO B1614064 (5-Methyl-2-phenyl-3-furyl)methylamine CAS No. 771572-29-3

(5-Methyl-2-phenyl-3-furyl)methylamine

Cat. No. B1614064
CAS RN: 771572-29-3
M. Wt: 187.24 g/mol
InChI Key: PQZVRVFUCJMCRZ-UHFFFAOYSA-N
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Description

(5-Methyl-2-phenyl-3-furyl)methylamine is a chemical compound with the empirical formula C7H8F3NO and a molecular weight of 179.14 g/mol . It is a liquid compound with the following SMILES notation: FC(F)(F)C1=C(CN)C=C©O1 .


Molecular Structure Analysis

The molecular structure of (5-Methyl-2-phenyl-3-furyl)methylamine consists of a furyl ring (C4H3O) attached to a phenyl group (C6H5) via a methylamine linker (NHCH3) . Crystallographic studies would provide more precise information on its three-dimensional arrangement.


Physical And Chemical Properties Analysis

  • Safety Hazards : Toxicological information is essential for assessing safety .

Scientific Research Applications

1. Role in Monoamine Oxidase Inhibition

(5-Methyl-2-phenyl-3-furyl)methylamine has been studied in relation to monoamine oxidase (MAO) inhibition. Research shows that certain derivatives of this compound selectively inhibit MAO, which has implications in neurological and psychiatric disorders. For instance, derivatives such as U-1424 have been examined for their selective inhibition pattern on brain MAO, with particular focus on their effects over long-term treatment (Ekstedt, Magyar, & Knoll, 1979).

2. Use in Organic Synthesis and Derivative Formation

Research on the reactivity of related furyl compounds has been conducted to understand their role in the synthesis of various chemical derivatives. For example, studies have investigated the reactions of 5-Nitro-2-furylpropiolic Acid Derivatives, highlighting the potential of furyl compounds in the synthesis of a wide range of chemical products (Sasaki & Shoji, 1968).

3. Catalysis in Polymer Synthesis

Certain furyl compounds, including derivatives of (5-Methyl-2-phenyl-3-furyl)methylamine, have been used as catalyst precursors in the formation of polymers like elastomeric polypropylene. These catalysts play a crucial role in controlling the properties and structure of the resulting polymers (Dreier et al., 2000).

4. Antimicrobial and Antituberculosis Activities

Compounds containing the furyl group have demonstrated promising antimicrobial and antituberculosis activities. Research has been conducted on the synthesis of various furyl-substituted compounds and their efficacy against Mycobacterium tuberculosis and other microbial strains, indicating their potential in drug development (Küçükgüzel et al., 1999).

5. Applications in Medicinal Chemistry

Further studies in medicinal chemistry have explored how modifications of furyl compounds can lead to variations in biological activities, such as antimuscarinic potency. This research is vital for understanding how structural changes in these compounds can influence their pharmacological profiles (Melchiorre et al., 1989).

6. Photoluminescence and Semiconductor Properties

(5-Methyl-2-phenyl-3-furyl)methylamine derivatives have also been investigated for their photoluminescent properties and potential application in semiconducting materials. These studies open up possibilities for using such compounds in optical and electronic applications (Liu et al., 2011).

properties

IUPAC Name

(5-methyl-2-phenylfuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZVRVFUCJMCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640220
Record name 1-(5-Methyl-2-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

771572-29-3
Record name 1-(5-Methyl-2-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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